molecular formula C10H11NS B1360307 2-Ethyl-6-methylphenyl isothiocyanate CAS No. 66609-04-9

2-Ethyl-6-methylphenyl isothiocyanate

Cat. No. B1360307
CAS RN: 66609-04-9
M. Wt: 177.27 g/mol
InChI Key: IPCSOFYQRXYMDN-UHFFFAOYSA-N
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Description

2-Ethyl-6-methylphenyl isothiocyanate is a chemical compound with the molecular formula C10H11NS . It is also known as 1-ethyl-2-isothiocyanato-3-methylbenzene . This compound is a product of enzymatic hydrolysis of glucosinolates, which are secondary metabolites in the botanical order Brassicales .


Synthesis Analysis

A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This reaction was carried out under the protection of nitrogen and mild condition . The yields of some products could be more than 90% . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .


Molecular Structure Analysis

The molecular weight of 2-Ethyl-6-methylphenyl isothiocyanate is 177.27 g/mol . The IUPAC Standard InChI is InChI=1S/C10H11NS/c1-3-9-6-4-5-8 (2)10 (9)11-7-12/h4-6H,3H2,1-2H3 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethyl-6-methylphenyl isothiocyanate include a molecular weight of 177.27 g/mol, XLogP3-AA of 4.5, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 2, Exact Mass of 177.06122053 g/mol, Monoisotopic Mass of 177.06122053 g/mol, Topological Polar Surface Area of 44.4 Ų, Heavy Atom Count of 12, and Formal Charge of 0 .

Scientific Research Applications

Atmospheric Interaction

2-Ethyl-6-methylphenyl isothiocyanate, along with other isothiocyanates, has been studied for its interaction with OH radicals in the atmosphere. In a study using a smog chamber-mass analyzer system, the rate constants of various isothiocyanates with OH radicals were determined, providing insights into their atmospheric lifetimes and reactions (Sommerlade, Ekici, & Parlar, 2006) (Sommerlade, Ekici, & Parlar, 2006).

Chemical Reactions and Synthesis

Isothiocyanates, including 2-Ethyl-6-methylphenyl isothiocyanate, have been a subject of interest in various chemical synthesis reactions. For example, reactions of alkyl isothiocyanates with dianions of cyclic thioureas have been explored, leading to the production of ring fused 1,3-disubstituted 1,3,5-triazine-2,4(1H,3H)-dithiones and thiocarbamoyl derivatives (Matsumura et al., 1986) (Matsumura et al., 1986).

Luminescent Applications

Isothiocyanate forms of lanthanide chelates, exhibiting high luminescence when bound to terbium or europium, have been synthesized. These chelates have potential applications in imaging and diagnostics, as nonisotopic labels, and in luminescence resonance energy transfer (Li & Selvin, 1997) (Li & Selvin, 1997).

Microwave Spectroscopy

The microwave spectrum of ethyl isothiocyanate has been studied, providing valuable information on its molecular structure and vibrational modes, which is essential for understanding the physical and chemical properties of such compounds (Sakaizumi, Ohashi, & Yamaguchi, 1976) (Sakaizumi, Ohashi, & Yamaguchi, 1976).

Antimicrobial and Antifungal Properties

Several studies have explored the antimicrobial and antifungal properties of various isothiocyanates. For example, p-aromatic isothiocyanates have shown promising activity against plant pathogenic fungi and bacteria, indicating their potential use in agricultural applications (Tang et al., 2018) (Tang et al., 2018).

Conclusion2-Ethyl-6-methylphenyl isothiocyanate, as part of the broader group of isothiocyanates, finds its application in various scientific fields, including atmospheric chemistry, chemical synthesis, luminescent technologies, spectroscopy, and as antimicrobial agents. These diverse applications

Scientific Research Applications of 2-Ethyl-6-methylphenyl isothiocyanate

Atmospheric Chemistry

2-Ethyl-6-methylphenyl isothiocyanate, among other isothiocyanates, has been studied for its gas phase reactions with OH radicals. This research is important for understanding atmospheric chemistry, particularly the degradation and lifespan of these compounds in the troposphere. The study by Sommerlade, Ekici, & Parlar (2006) provides insights into the rate constants and lifetimes of various isothiocyanates, including 2-Ethyl-6-methylphenyl isothiocyanate, when reacting with OH radicals (Sommerlade, Ekici, & Parlar, 2006).

Chemical Synthesis

Isothiocyanates have been explored for their role in chemical synthesis. Matsumura et al. (1986) investigated the reactions of methyl and ethyl isothiocyanates with dianions derived from cyclic thioureas, producing ring fused 1,3-disubstituted 1,3,5-triazine-2,4(1H,3H)-dithiones and thiocarbamoyl derivatives. These reactions are significant for the synthesis of new organic compounds and have potential applications in various chemical industries (Matsumura et al., 1986).

Luminescent Properties

The isothiocyanate form of lanthanide chelates, including those related to 2-Ethyl-6-methylphenyl isothiocyanate, has been synthesized for their luminescent properties. These chelates are highly luminescent when bound to terbium or europium and have potential applications in imaging and diagnostics, as well as in luminescence resonance energy transfer. The study by Li & Selvin (1997) sheds light on these applications and the synthesis of such luminescent compounds (Li & Selvin, 1997).

Antimicrobial Properties

Research on the antimicrobial properties of isothiocyanates, including those structurally similar to 2-Ethyl-6-methylphenyl isothiocyanate, has been conducted. Tang et al. (2018) prepared a series of p-aromatic isothiocyanates and evaluated their activity against plant pathogenic fungi and bacteria. This study is crucial for understanding the potential use of isothiocyanates in agriculture as a natural alternative to synthetic fungicides (Tang et al., 2018).

Herbicidal Activity

Isothiocyanates have also been investigated for their herbicidal activity. Norsworthy & Meehan (2005) conducted a greenhouse experiment to evaluate the herbicidal activity of various isothiocyanates, including ethyl isothiocyanate, on different weed species. Their findings are important for the development of new herbicides and for understanding the environmental impact of these compounds (Norsworthy & Meehan, 2005).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 2-Ethyl-6-methylphenyl isothiocyanate . Users should use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1-ethyl-2-isothiocyanato-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-3-9-6-4-5-8(2)10(9)11-7-12/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCSOFYQRXYMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N=C=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216777
Record name 2-Ethyl-6-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-6-methylphenyl isothiocyanate

CAS RN

66609-04-9
Record name 2-Ethyl-6-methylphenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066609049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-6-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 66609-04-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
OJ Olaosebikan, EO Faboro, OA Fadare… - Tropical Journal of …, 2023 - researchgate.net
Most of the frontline drugs being used to treat malaria are gradually losing efficacy due to parasite resistance and this stipulates that new antimalarial drugs are discovered and …
Number of citations: 2 www.researchgate.net
M Ávalos, R Babiano, P Cintas, MB Hursthouse… - Tetrahedron, 2005 - Elsevier
… On the other hand, condensation of the O-protected aminosugar 9 with 2-ethyl-6-methylphenyl isothiocyanate (32) at room temperature afforded the thioureido derivative 33 (Scheme 3), …
Number of citations: 8 www.sciencedirect.com

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